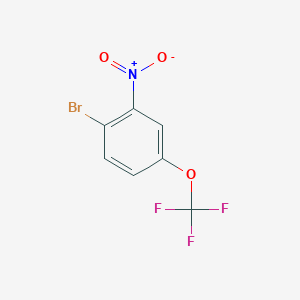
(1-methyl-1H-indol-6-yl)methanamine
説明
The compound "(1-methyl-1H-indol-6-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs or functionalities. For instance, the first paper discusses the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes, which exhibit significant cytotoxic effects on human carcinoma cell lines . The second paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity . The third paper details the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a compound that could serve as an intermediate for pharmacologically active substances . Lastly, the fourth paper reports on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound characterized by various spectroscopic techniques .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine were synthesized and showed cytotoxic effects comparable to cisplatin in certain cancer cell lines . Another compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione through deprotection of phthalimide and acetyl groups . The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved by a high-yielding polyphosphoric acid condensation route .
Molecular Structure Analysis
The molecular structures of the compounds in the studies were characterized using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry were employed to establish the structure of the synthesized (2,3-dihydro-1H-indol-5-ylmethyl)amine . Similarly, FT-IR, DSC, 13C/1H-NMR, and mass spectrometry were used to characterize the 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "(1-methyl-1H-indol-6-yl)methanamine". However, they do describe reactions related to similar compounds. For instance, the Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine interacts with nuclear DNA and induces the expression of p53 and p21, which are important in the cytotoxic response to cancer cells . The synthesis of other compounds involves condensation reactions and deprotection steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the studies are inferred from their pharmacological profiles and spectroscopic data. The Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine have significant cytotoxic activity and can diffuse into cells and interact with DNA . The novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high receptor affinity, selectivity, and favorable drug-like properties, including metabolic stability and solubility . The physical properties of the synthesized compounds were further supported by spectroscopic characterization .
科学的研究の応用
Synthesis and Characterization
- A study by Ogurtsov and Rakitin (2021) discusses the synthesis of related compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine, highlighting the significance of such compounds as intermediates for developing pharmacologically useful substances (Ogurtsov & Rakitin, 2021).
- Schlosser et al. (2015) report on a novel synthesis method for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, emphasizing the method's utility in generating a variety of substituted compounds (Schlosser et al., 2015).
Potential Anticancer Properties
- Panathur et al. (2013) designed and synthesized a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, which exhibited potent growth inhibitory action against cancer cell lines (Panathur et al., 2013).
Anticonvulsant Activity
- A study by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which displayed anticonvulsant activity, indicating the therapeutic potential of these compounds (Pandey & Srivastava, 2011).
Insights into Stereochemistry and Molecular Interactions
- Lood et al. (2015) synthesized (indol-2-yl)methanamines, exploring the stereochemical protecting effects of the 9-phenyl-9-fluorenyl protecting group, which has implications for the development of pharmaceutically active compounds (Lood et al., 2015).
- A study by Schönherr and Leighton (2012) reported highly enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine, offering access to underexplored indole core structures in medicinal chemistry (Schönherr & Leighton, 2012).
Antimicrobial Properties
- Thomas, Adhikari, and Shetty (2010) synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, and found them to exhibit antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Safety And Hazards
“(1-methyl-1H-indol-6-yl)methanamine” is classified as a danger according to GHS05 and GHS07 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
特性
IUPAC Name |
(1-methylindol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVXKNQNGUHIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594526 | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-6-yl)methanamine | |
CAS RN |
864264-03-9 | |
| Record name | 1-Methyl-1H-indole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864264-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-indol-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


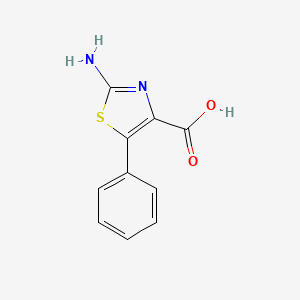

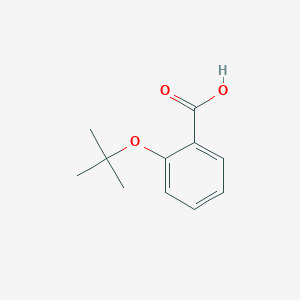
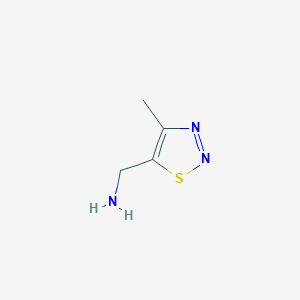

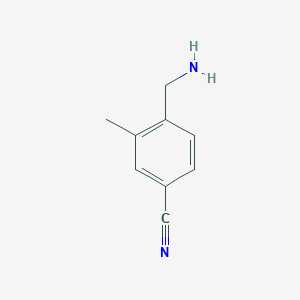

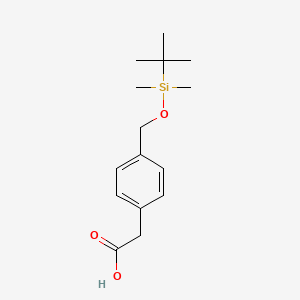

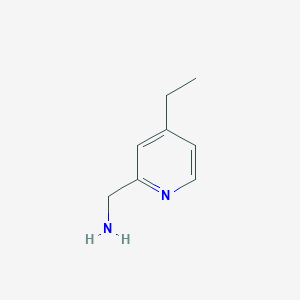
![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)
